1-(4-Fluorobenzyl)piperidine-2,4-dione
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Overview
Description
1-(4-Fluorobenzyl)piperidine-2,4-dione is a chemical compound characterized by the presence of a piperidine ring substituted with a 4-fluorobenzyl group
Preparation Methods
The synthesis of 1-(4-Fluorobenzyl)piperidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and piperidine-2,4-dione.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, solvent, and catalysts. For example, the reaction may be conducted in an organic solvent like dichloromethane, with a base such as triethylamine to facilitate the nucleophilic substitution.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
1-(4-Fluorobenzyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Scientific Research Applications
1-(4-Fluorobenzyl)piperidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Biological Studies: It is used in studies exploring its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The pathways affected by the compound’s action depend on its specific interactions with biological targets. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)piperidine-2,4-dione can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Chlorobenzyl)piperidine-2,4-dione and 1-(4-Bromobenzyl)piperidine-2,4-dione share structural similarities but differ in their substituents.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.
Properties
Molecular Formula |
C12H12FNO2 |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C12H12FNO2/c13-10-3-1-9(2-4-10)8-14-6-5-11(15)7-12(14)16/h1-4H,5-8H2 |
InChI Key |
IBNBLUFYMBEZCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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